molecular formula C7H16ClNO B6176248 [(1S,3S)-3-aminocyclohexyl]methanol hydrochloride CAS No. 1461718-55-7

[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride

Cat. No.: B6176248
CAS No.: 1461718-55-7
M. Wt: 165.7
InChI Key:
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Description

[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms within the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S)-3-aminocyclohexyl]methanol hydrochloride typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by the introduction of an amino group. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reactions are usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is preferred for its efficiency and scalability. The reaction is typically conducted under high pressure and temperature, using a metal catalyst such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions

[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more reduced amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,3S)-3-aminocyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but different structural features.

    Propylamine: Another amine with a simpler structure and different reactivity.

    Methylene diamine: Contains multiple amine groups and exhibits different chemical properties.

Uniqueness

[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemical specificity can make it more selective in its applications, particularly in medicinal chemistry.

Properties

CAS No.

1461718-55-7

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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